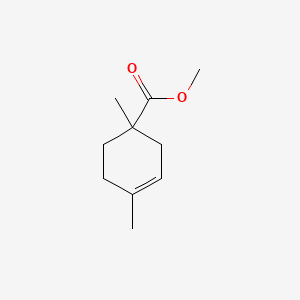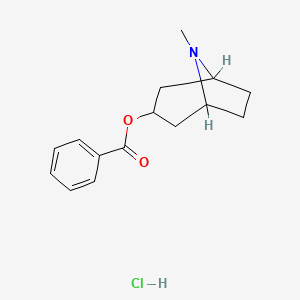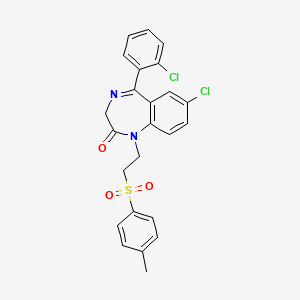
Tolufazepam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tolufazepam is a benzodiazepine derivative known for its anticonvulsant and anxiolytic properties. It is chemically identified as 7-chloro-5-(2-chlorophenyl)-1-[2-(4-methylphenyl)sulfonylethyl]-3H-1,4-benzodiazepin-2-one . This compound has been studied for its potential in treating anxiety and preventing convulsions in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tolufazepam is synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 2-amino-5-chlorobenzophenone to form the intermediate compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tolufazepam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur at the chloro positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated benzodiazepine derivatives.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of benzodiazepine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Potential therapeutic agent for anxiety disorders and epilepsy.
Industry: Utilized in the development of new benzodiazepine-based pharmaceuticals.
Mechanism of Action
Tolufazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor. This enhancement leads to increased chloride ion influx, resulting in hyperpolarization of neurons and stabilization of neuronal activity. The compound’s anxiolytic and anticonvulsant properties are attributed to this mechanism .
Comparison with Similar Compounds
- Diazepam
- Lorazepam
- Alprazolam
Tolufazepam’s unique structure and properties make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
86273-92-9 |
|---|---|
Molecular Formula |
C24H20Cl2N2O3S |
Molecular Weight |
487.4 g/mol |
IUPAC Name |
7-chloro-5-(2-chlorophenyl)-1-[2-(4-methylphenyl)sulfonylethyl]-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C24H20Cl2N2O3S/c1-16-6-9-18(10-7-16)32(30,31)13-12-28-22-11-8-17(25)14-20(22)24(27-15-23(28)29)19-4-2-3-5-21(19)26/h2-11,14H,12-13,15H2,1H3 |
InChI Key |
FFZOBTGTWSRRMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl |
Key on ui other cas no. |
86273-92-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





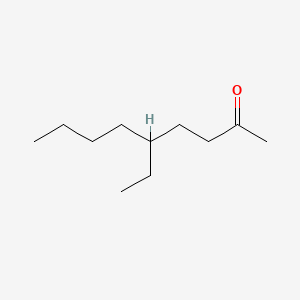
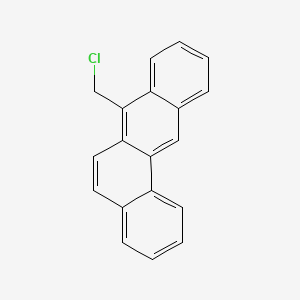

![1-[(1-HYDROXY-2-NAPHTHYL)CARBONYL]PIPERIDINE](/img/structure/B1620346.png)
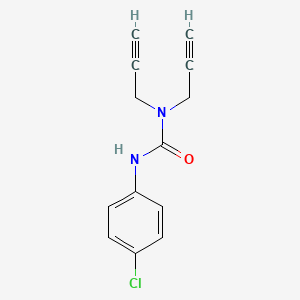
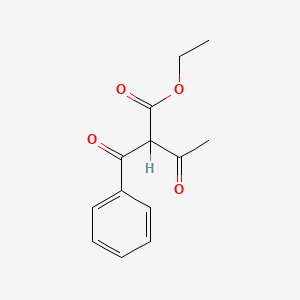
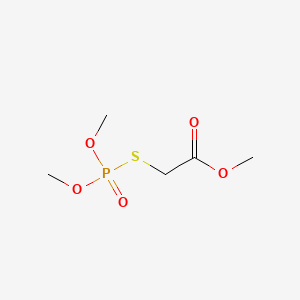
![4'-(2-Methylbutoxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1620352.png)

